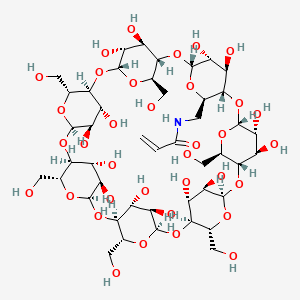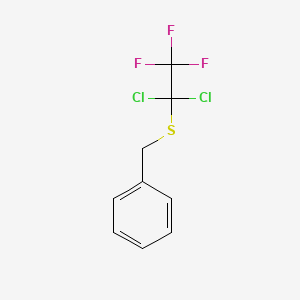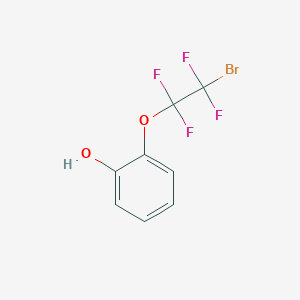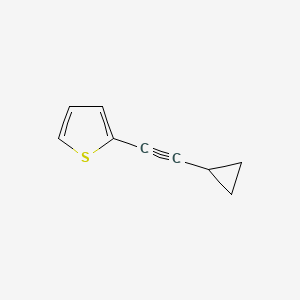
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadienyl)(fluoren-9-yl)diphenylmethane, also known as CpF9, is a synthetic compound that has been used in a variety of scientific research applications. CpF9 is composed of two aromatic rings, a cyclopentadienyl group, and a fluoren-9-yl group, and is often used as a ligand in coordination chemistry. CpF9 has been found to be useful in a number of areas, including catalysis, biochemistry, and drug development.
Scientific Research Applications
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in biochemistry. (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has also been used in the development of drugs and in the study of enzyme-substrate interactions.
Mechanism of Action
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has been found to act as a ligand in coordination chemistry, binding to transition metals such as palladium and ruthenium. The binding of (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane to a metal complex can affect the structure and reactivity of the complex, allowing for the selective catalytic activity of the complex.
Biochemical and Physiological Effects
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a number of effects on cognition and behavior. (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has also been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has a number of advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a variety of ways. It is also relatively stable and can be stored for long periods of time. However, (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane can be toxic to cells, and care should be taken when using it in experiments.
Future Directions
There are a number of potential future directions for the use of (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane. It could potentially be used as a tool for drug discovery, as it has been found to have a number of biochemical and physiological effects. It could also be used in the study of enzyme-substrate interactions and in the development of new catalysts. Finally, it could be used in the study of coordination chemistry and in the development of new ligands.
Synthesis Methods
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has been synthesized through a variety of methods. One method involves reacting cyclopentadiene with fluoren-9-yl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and yields (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane as the major product. Other methods involve the use of palladium-catalyzed coupling reactions and the use of a variety of other reagents.
properties
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl(diphenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-17,19-22,30H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVURPCFUNQHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

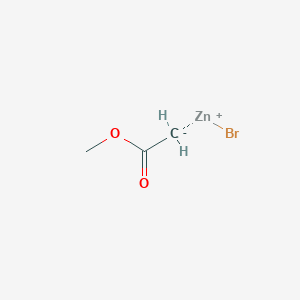

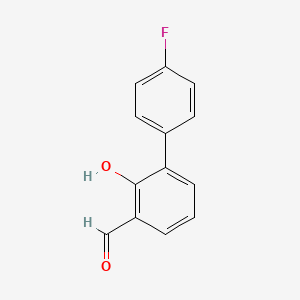
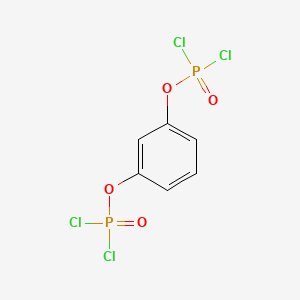



![Benzo[1,4]dioxine-2-carboxylic acid ethyl ester](/img/structure/B6317330.png)
